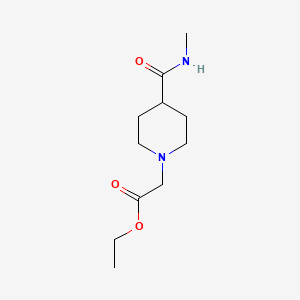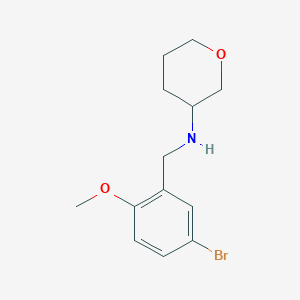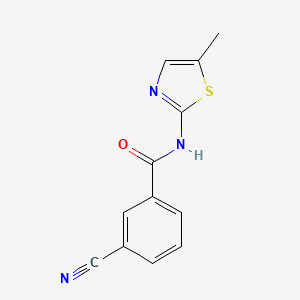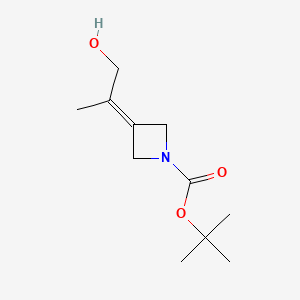![molecular formula C24H19N3O6 B14906854 2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro and hydroxyl groups, as well as a styryl group substituted with methoxy and naphthylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Styryl Group Formation: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Methoxy and Naphthylmethoxy Substitution: These groups can be introduced through nucleophilic substitution reactions using appropriate methoxy and naphthylmethoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The methoxy and naphthylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a fluorescent probe due to its aromatic structure, which can be used in imaging studies.
Medicine: Its derivatives could be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-{(E)-2-[3-methoxy-4-(phenylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol: Similar structure but with a phenyl group instead of a naphthyl group.
2-{(E)-2-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol: Similar structure but with a different position of the naphthyl group.
Uniqueness
The uniqueness of 2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and naphthylmethoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C24H19N3O6 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
4-hydroxy-2-[(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H19N3O6/c1-32-20-13-15(10-12-21-25-23(28)22(27(30)31)24(29)26-21)9-11-19(20)33-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-13H,14H2,1H3,(H2,25,26,28,29)/b12-10+ |
InChIキー |
WPYPGENACIXLTI-ZRDIBKRKSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC4=CC=CC=C43 |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




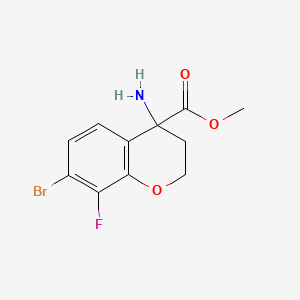

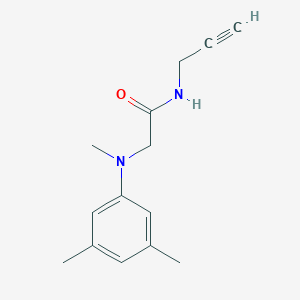



![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

